molecular formula C12H8F3N5 B3258457 5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 304687-29-4

5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B3258457
CAS RN: 304687-29-4
M. Wt: 279.22 g/mol
InChI Key: LPYIIYWRMAUKKS-UHFFFAOYSA-N
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Description

5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . The process involves reactions with hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidine core, which is an essential base component of the genetic material of deoxyribonucleic acid . The InChI code for this compound is 1S/C7H6F3N5/c1-3-2-4 (7 (8,9)10)15-6 (12-3)13-5 (11)14-15/h2H,1H3, (H2,11,14) .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The IR spectrum and NMR spectrum provide detailed information about the chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.15 . The NMR and IR spectra provide additional information about the physical and chemical properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study on (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, which are closely related to the compound of interest, revealed their potential as antimicrobial and antifungal agents. These compounds were synthesized via three-component reactions and evaluated for their in vitro activities against various pathogens (Komykhov et al., 2017).

Antiasthma Properties

Another study explored the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which showed promise as mediator release inhibitors in the context of asthma. These compounds, including 5-[3-(trifluoromethyl)phenyl]-2-amino variants, were identified for further pharmacological and toxicological study due to their activity in the human basophil histamine release assay (Medwid et al., 1990).

Potential in Cancer Therapy

A study on the synthesis and SAR (structure-activity relationship) of triazolopyrimidines as anticancer agents highlighted the potential of these compounds in cancer therapy. They demonstrated unique mechanisms of tubulin inhibition, distinct from other known compounds, and showed promise in overcoming resistance attributed to various multidrug resistance transporter proteins (Zhang et al., 2007).

Synthesis Methodologies

There have been several studies focusing on the synthesis methodologies of triazolopyrimidine derivatives. For instance, one study described a solvent-free, catalyst-free method for the synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting an efficient approach to produce these compounds under mild conditions (Rahmati, 2011).

properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5/c13-12(14,15)9-6-8(7-4-2-1-3-5-7)17-11-18-10(16)19-20(9)11/h1-6H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYIIYWRMAUKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163684
Record name 5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304687-29-4
Record name 5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304687-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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